molecular formula CH4INO2S B2459153 Iodomethanesulfonamide CAS No. 22354-13-8

Iodomethanesulfonamide

Cat. No. B2459153
CAS RN: 22354-13-8
M. Wt: 221.01
InChI Key: FDGDRDDFTVNCGU-UHFFFAOYSA-N
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Description

Iodomethanesulfonamide, also known as Methanesulfonamide, iodo-, is a chemical compound with the formula CH4INO2S . It has a molecular weight of 221.017 . The IUPAC Standard InChI is InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2, (H2,3,4,5) .


Synthesis Analysis

The synthesis of sulfonamides, which includes this compound, involves the use of hypervalent iodine reagents in the presence of ammonium carbamate. NH- and O-groups are transferred under mild and practical conditions. Reducing the loading of ammonium carbamate changes the product distribution, converting the sulfonimidate to the sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented in 2D or 3D models . The structure is also available as a computed 3D SD file .

Scientific Research Applications

Agricultural and Industrial Applications

Iodomethane, a compound related to Iodomethanesulfonamide, has significant applications in agriculture and industry. It is approved in the United States as a pre-plant soil fumigant for high-value crops like strawberries and tomatoes. This compound serves as an alternative to methyl bromide, an ozone-depleting fumigant. In addition to its agricultural use, iodomethane finds applications in industries as an intermediate in pharmaceutical manufacturing, in methylation processes, and in microscopy. Its rapid degradation into nontoxic derivatives makes it suitable for non-food use in agriculture (Gargas, Kinzell, & Mileson, 2009).

Analytical Chemistry

In the field of analytical chemistry, iodomethane plays a role in the quantitative analysis of substances like dimethyl titanocene (DMT), a key raw material in drug synthesis. Iodomethane, formed as a product of the reaction between DMT and iodine, can be measured using gas chromatography to determine DMT concentration in solutions (Vailaya, Wang, Chen, & Huffman, 2001).

Environmental Science

Research has shown that iodomethane can act as a metal mobilizing agent in nature, releasing metals into water from polluted sediments and certain metal compounds. It reacts with metal sulfides under environmental conditions to form water-soluble and/or volatile derivatives, indicating its significant role in environmental processes (Thayer, Olson, & Brinckman, 1984).

Health Policy Development

Iodomethane research has contributed to health policy formulation, particularly in the context of iodine deficiency elimination. For example, in Peru, research on iodine deficiency led to the development of a public health program and the eventual elimination of this deficiency by 1995 (Pretell, 2017).

Fumigant Degradation

Studies have explored the accelerated degradation of methyl iodide (iodomethane) by agrochemicals, indicating its role in reducing excessive fumigant emissions in the environment. This research is vital for understanding and mitigating the environmental impact of agricultural practices (Zheng, Papiernik, Guo, & Yates, 2003).

Water Treatment Processes

Iodomethane is involved in water treatment processes, particularly in the oxidation of pharmaceuticals during ozonation and advanced oxidation processes. This research is crucial for ensuring the safe removal of pharmaceuticals in drinking water (Huber, Canonica, Park, & von Gunten, 2003).

Mechanism of Action

Target of Action

Iodomethanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it prevents PABA from binding to the same site, thereby inhibiting the production of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their inability to reproduce and grow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHPS, this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

They are metabolized mainly by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction due to the disruption of DNA synthesis . This bacteriostatic effect can lead to the eventual death of the bacteria if the drug concentration is maintained above a certain level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, altering the effectiveness of the drug . Additionally, environmental conditions such as pH and temperature can affect the stability and solubility of the drug, influencing its bioavailability and activity .

Safety and Hazards

Iodomethanesulfonamide is considered hazardous. It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer and is toxic if swallowed or if inhaled .

properties

IUPAC Name

iodomethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGDRDDFTVNCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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